2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine
CAS No.:
Cat. No.: VC13817512
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66 g/mol
* For research use only. Not for human or veterinary use.
![2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-B]pyridine -](/images/structure/VC13817512.png)
Specification
Molecular Formula | C10H12ClNO |
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Molecular Weight | 197.66 g/mol |
IUPAC Name | 2-chloro-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine |
Standard InChI | InChI=1S/C10H12ClNO/c1-10(2)5-8-7(6-13-10)3-4-9(11)12-8/h3-4H,5-6H2,1-2H3 |
Standard InChI Key | KQALAFGXSSMIOD-UHFFFAOYSA-N |
SMILES | CC1(CC2=C(CO1)C=CC(=N2)Cl)C |
Canonical SMILES | CC1(CC2=C(CO1)C=CC(=N2)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine features a bicyclic framework comprising a pyran ring fused to a pyridine moiety at the [4,3-b] position. The chlorine atom occupies the 2-position of the pyridine ring, while two methyl groups are attached to the 7-position of the pyran component. The IUPAC name, 2-chloro-7,7-dimethyl-8H-pyrano[4,3-b]pyridin-5-one, reflects this substitution pattern.
Key structural parameters include:
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Molecular Formula: C₁₀H₁₀ClNO₂
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Molecular Weight: 211.64 g/mol
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Hybridization: The pyridine nitrogen adopts sp² hybridization, contributing to aromaticity, while the pyran oxygen participates in the heterocyclic ether structure.
Spectroscopic Characterization
Although direct spectral data for this compound are unavailable, related derivatives provide insights:
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¹H NMR: For the analog 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (C₉H₇ClN₂O), signals appear at δ 3.07 (t, J = 5.8 Hz, 2H, pyran CH₂), 4.07 (t, J = 5.8 Hz, 2H, pyran OCH₂), and 7.63 (s, 1H, pyridine H) .
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IR Spectroscopy: Carbonitrile analogs exhibit C≡N stretches near 2220 cm⁻¹ and carbonyl (C=O) vibrations at 1669 cm⁻¹ .
Thermodynamic Properties
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Melting Point: The carbonitrile derivative (CAS 123990-50-1) melts at 92–93°C .
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Solubility: Predicted to be soluble in polar aprotic solvents (e.g., DMSO, chloroform) based on analog behavior .
Synthesis and Reaction Pathways
General Synthetic Strategies
Pyrano[4,3-b]pyridines are typically synthesized through cyclocondensation reactions. For 2-chloro derivatives, key steps involve:
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Ring Formation: Constructing the pyran ring via acid-catalyzed cyclization of diols or keto-alcohols.
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Chlorination: Introducing chlorine at the 2-position using POCl₃ or PCl₅ .
Exemplary Synthesis of Analogous Compounds
A validated route for 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (Yield: 66%) :
Step | Conditions | Reagents | Observations |
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1 | Reflux, 4 h | Phosphoryl chloride (POCl₃) | Chlorination of oxo precursor |
2 | Column chromatography | Hexane:ethyl acetate (50:50) | Purification yields white solid |
Mechanistic Insight: POCl₃ acts as both chlorinating agent and Lewis acid, facilitating nucleophilic substitution at the pyridine C2 position .
Related Compounds and Derivatives
2-Chloro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
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CAS: 123990-50-1
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Molecular Formula: C₁₁H₁₁ClN₂O
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Applications: Intermediate in synthesizing kinase inhibitors .
8,8-Dimethyl-2-propylpyrano[3,4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-one
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Synthesis: Reacts with primary amines to form N-alkyl derivatives under reflux .
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Bioactivity: Displays dual inhibitory effects on EGFR and VEGFR-2 .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: Serves as a core structure for modifying pharmacokinetic properties .
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Combinatorial Chemistry: Used in library synthesis for high-throughput screening .
Material Science
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